molecular formula C24H25N3O2S B303951 1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-(3-methyl-1-piperidinyl)-2,5-pyrrolidinedione

1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-(3-methyl-1-piperidinyl)-2,5-pyrrolidinedione

Cat. No. B303951
M. Wt: 419.5 g/mol
InChI Key: KZHWHWUVOWMIFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-(3-methyl-1-piperidinyl)-2,5-pyrrolidinedione, also known as PNU-120596, is a small molecule antagonist of the α7 nicotinic acetylcholine receptor (nAChR) with high affinity and selectivity. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-(3-methyl-1-piperidinyl)-2,5-pyrrolidinedione is a selective antagonist of the α7 nAChR, which is a ligand-gated ion channel expressed in the central nervous system and peripheral tissues. The α7 nAChR is involved in various physiological processes, including synaptic plasticity, learning, and memory. 1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-(3-methyl-1-piperidinyl)-2,5-pyrrolidinedione binds to the receptor with high affinity and blocks its activation by acetylcholine or other agonists. This leads to a decrease in calcium influx and subsequent neurotransmitter release, resulting in the modulation of neuronal activity.
Biochemical and Physiological Effects:
1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-(3-methyl-1-piperidinyl)-2,5-pyrrolidinedione has been shown to modulate several biochemical and physiological processes in preclinical studies. It has been reported to reduce inflammation by inhibiting the release of pro-inflammatory cytokines and chemokines. 1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-(3-methyl-1-piperidinyl)-2,5-pyrrolidinedione has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. Additionally, 1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-(3-methyl-1-piperidinyl)-2,5-pyrrolidinedione has been reported to modulate neurotransmitter release, including dopamine, serotonin, and glutamate, in various brain regions.

Advantages and Limitations for Lab Experiments

1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-(3-methyl-1-piperidinyl)-2,5-pyrrolidinedione has several advantages for lab experiments, including its high affinity and selectivity for the α7 nAChR, which allows for specific modulation of this receptor. It is also relatively stable and has a long half-life, which facilitates its use in in vivo experiments. However, 1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-(3-methyl-1-piperidinyl)-2,5-pyrrolidinedione has some limitations, including its poor solubility in water and some organic solvents, which can complicate its administration and formulation. Additionally, 1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-(3-methyl-1-piperidinyl)-2,5-pyrrolidinedione has not been extensively studied in clinical trials, and its safety and efficacy in humans are not well established.

Future Directions

There are several future directions for the study of 1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-(3-methyl-1-piperidinyl)-2,5-pyrrolidinedione. One area of research is the investigation of its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. Another area of research is the elucidation of its mechanism of action and its effects on neurotransmitter release and synaptic plasticity. Additionally, future studies could focus on the optimization of the synthesis method and the development of more potent and selective α7 nAChR antagonists.

Synthesis Methods

The synthesis of 1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-(3-methyl-1-piperidinyl)-2,5-pyrrolidinedione involves several steps, including the preparation of 6-methyl-1,3-benzothiazol-2-amine, 4-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, and 3-methylpiperidine. These compounds are then combined in a reaction vessel with appropriate reagents and catalysts to yield 1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-(3-methyl-1-piperidinyl)-2,5-pyrrolidinedione. The synthesis method has been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-(3-methyl-1-piperidinyl)-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. It has been shown to improve cognitive function, reduce inflammation, and modulate neurotransmitter release in preclinical studies. 1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-(3-methyl-1-piperidinyl)-2,5-pyrrolidinedione has also been investigated as a potential treatment for pain, addiction, and neurodegenerative disorders.

properties

Product Name

1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-(3-methyl-1-piperidinyl)-2,5-pyrrolidinedione

Molecular Formula

C24H25N3O2S

Molecular Weight

419.5 g/mol

IUPAC Name

1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(3-methylpiperidin-1-yl)pyrrolidine-2,5-dione

InChI

InChI=1S/C24H25N3O2S/c1-15-5-10-19-21(12-15)30-23(25-19)17-6-8-18(9-7-17)27-22(28)13-20(24(27)29)26-11-3-4-16(2)14-26/h5-10,12,16,20H,3-4,11,13-14H2,1-2H3

InChI Key

KZHWHWUVOWMIFU-UHFFFAOYSA-N

SMILES

CC1CCCN(C1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)C4=NC5=C(S4)C=C(C=C5)C

Canonical SMILES

CC1CCCN(C1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)C4=NC5=C(S4)C=C(C=C5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.